

4-Fluoro-3-hydroxy-2-nitropyridine: Technical Guide & Reactivity Profile

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Compound of Interest

Compound Name: 4-Fluoro-3-hydroxy-2-nitropyridine

Cat. No.: B8637219

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Executive Summary: The "Privileged" Scaffold

4-Fluoro-3-hydroxy-2-nitropyridine is a tri-functionalized pyridine derivative. Its value lies in the orthogonal reactivity of its three substituents, allowing for precise, sequential modification.

- **4-Fluoro:** A highly activated leaving group for Nucleophilic Aromatic Substitution (S_NAr), enabled by the para-pyridine nitrogen and the meta-nitro group.
- **3-Hydroxy:** An electron-donating group (EDG) that provides solubility, hydrogen-bonding capability (donor/acceptor), and a handle for O-alkylation or protection.
- **2-Nitro:** A strong electron-withdrawing group (EWG) that activates the ring for S_NAr and serves as a latent amine (via reduction) for subsequent heterocyclization.

This molecule is theoretically positioned as a precursor for 2-amino-3-hydroxypyridine derivatives, a motif found in numerous oncology and CNS drugs.

Chemical Structure & Physical Properties[1]

Identification Data[2][3][4][5]

- Systematic Name: **4-Fluoro-3-hydroxy-2-nitropyridine**
- Molecular Formula: C₅H₃FN₂O₃
- Molecular Weight: 158.09 g/mol
- Core Scaffold CAS (Precursor): 15128-82-2 (3-Hydroxy-2-nitropyridine)
- Fluorinated Precursor CAS: 1060804-45-6 (4-Fluoro-3-hydroxypyridine)[1]

Predicted Physical Properties

Based on structure-activity relationship (SAR) data of analogous nitropyridines.

| Property | Value / Description | Note |
|---------------|------------------------------------|--|
| Appearance | Yellow to Orange Crystalline Solid | Nitro-pyridines are characteristically yellow. |
| Melting Point | 65–75 °C (Estimated) | Lower than non-fluorinated analog due to F-disruption of packing. |
| pKa (OH) | ~5.5 – 6.5 | More acidic than phenol due to 2-Nitro and Pyridine N electron withdrawal. |
| Solubility | DMSO, MeOH, EtOAc | Poor water solubility; soluble in polar organic solvents. |
| Stability | Hygroscopic, Light Sensitive | Store under inert gas (N ₂ /Ar) at 2–8°C. |

Synthesis & Manufacturing Protocols

Since this specific isomer is not a commodity chemical, it is synthesized via electrophilic nitration of the fluorinated precursor or functional group interconversion.

Primary Route: Nitration of 4-Fluoro-3-hydroxypyridine

The most direct route utilizes the directing power of the 3-hydroxyl group to install the nitro group at the 2-position.

Protocol:

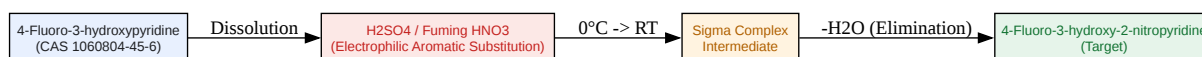
- Starting Material: Dissolve 4-Fluoro-3-hydroxypyridine (1.0 eq) in concentrated H₂SO₄ at 0°C.
- Nitration: Dropwise add fuming HNO₃ (1.1 eq) while maintaining internal temperature <10°C.
- Reaction: Allow to warm to room temperature (RT). The 3-OH directs ortho (to pos 2) and para (to pos 6). However, position 2 is electronically favored due to the inductive effect of the ring nitrogen.
- Quench: Pour onto crushed ice. The product precipitates as a yellow solid.[2]
- Purification: Recrystallization from Ethanol/Water.

Alternative Route: Halex Reaction (Theoretical)

Starting from 4-Chloro-3-hydroxy-2-nitropyridine, a Halogen Exchange (Halex) reaction can be performed.

- Reagents: KF (spray-dried), 18-crown-6 (catalyst).
- Solvent: Sulfolane or DMSO (anhydrous).
- Conditions: 120°C for 4–6 hours.
- Note: This route is harsher and may lead to degradation of the nitro group.

Synthesis Workflow Diagram



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Caption: Electrophilic nitration pathway utilizing the ortho-directing effect of the 3-hydroxyl group.

Reactivity Profile: The SNAr "Soft Spot"

The defining feature of **4-Fluoro-3-hydroxy-2-nitropyridine** is the extreme lability of the C4-Fluorine.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The 4-position is activated by:

- Inductive (-I) effect of the Pyridine Nitrogen.
- Resonance (-M) effect of the 2-Nitro group (though meta-positioned, the overall electron deficiency of the ring is critical).
- Leaving Group Ability: Fluoride is the best leaving group for SNAr in heteroaromatics due to the high electronegativity of F, which stabilizes the Meisenheimer complex intermediate.

Experimental Protocol (General SNAr):

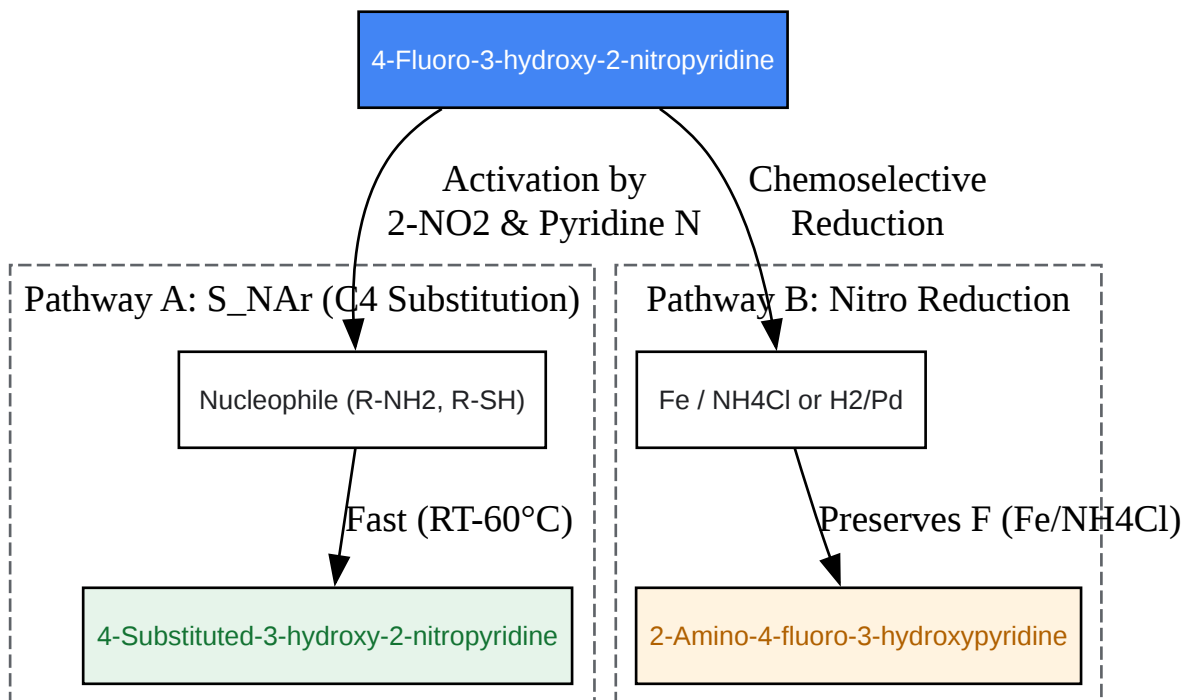
- Dissolve **4-Fluoro-3-hydroxy-2-nitropyridine** (1 mmol) in DMF or NMP.
- Add Base: K_2CO_3 or DIPEA (2–3 eq) to deprotonate the nucleophile and the 3-OH (forming the phenoxide, which may reduce reactivity slightly via donation, but the 4-F remains labile).
- Add Nucleophile: Primary/Secondary amine, thiol, or alkoxide (1.1 eq).
- Conditions: Stir at RT to 60°C. Monitoring by LCMS is essential.

Reduction to 2-Amino-3-hydroxypyridines

The 2-nitro group can be reduced to an amine using:

- H_2 / Pd-C: Standard hydrogenation (Caution: may defluorinate if not carefully controlled).
- Fe / NH_4Cl : Chemoselective reduction that preserves the C-F bond (if SNAr is not performed first).

Reactivity & Pathway Diagram



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Caption: Divergent synthesis pathways: C4-substitution (S_NAr) vs. C2-reduction.

Applications in Drug Discovery[1] Kinase Inhibitor Design

The 2-amino-3-hydroxypyridine motif (derived from this scaffold) is a bioisostere for the hinge-binding region of ATP.

- The Pyridine N accepts a H-bond.
- The 2-Amino group donates a H-bond.
- The 3-Hydroxy group can form an intramolecular H-bond with the 2-amino group, locking the conformation, or interact with the gatekeeper residue.

PROTAC Linkers

The 4-fluoro position allows for the attachment of linker chains for Proteolysis Targeting Chimeras (PROTACs). The high reactivity allows "late-stage functionalization" of complex ligands.

Safety & Handling (MSDS Highlights)

- Hazards:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Specific Handling:
 - Nitro-aromatics are potentially explosive if heated under confinement. Do not distill to dryness.
 - Fluorinated compounds: Thermal decomposition may release HF (Hydrofluoric Acid). Use glass-lined or Teflon equipment for high-temperature reactions.

References

- Synthesis of 4-Fluoro-3-hydroxypyridine Precursor
 - Source: Allfluoro Pharmaceutical Co., Ltd.[3][1][4]
 - Catalog: CAS 1060804-45-6[1][5]
 - URL:
- Nucleophilic Substitution in Nitropyridines
 - Title: A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.[6]
 - Source: PMC (NIH), 2005.

- URL:[[Link](#)]
- General Reactivity of 3-Hydroxy-2-nitropyridine Source: ChemicalBook CAS 15128-82-2 D
- Safety Data for Nitropyridines Source: Thermo Fisher Scientific SDS.

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- 2. Buy 4-(Difluoromethoxy)nitrobenzene | 1544-86-1 [smolecule.com]
- 3. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 4. Preparation method of 3-hydroxy-2-nitropyridine - Eureka | Patsnap [eureka.patsnap.com]
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